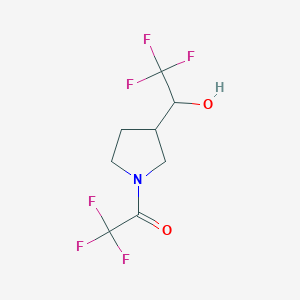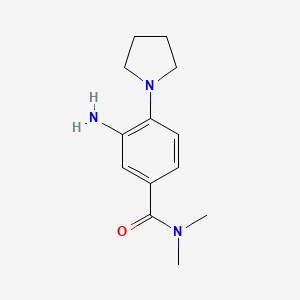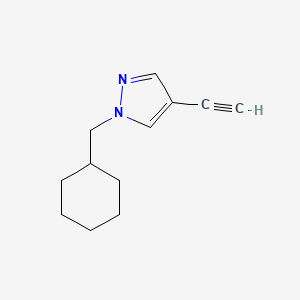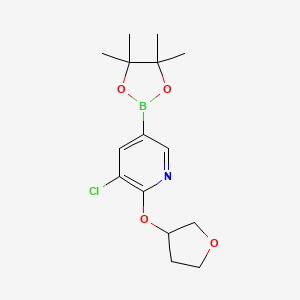![molecular formula C25H38O7 B12074837 2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbutanoic Acid: α,α-Dimethylbutanoic acid , is a compound with the molecular formula C₆H₁₂O₂ . Its IUPAC name is (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate . Quite a mouthful, isn’t it? Let’s break it down:
Structure: It features a naphthalene ring system, a hydroperoxy group, and a 2,2-dimethylbutanoic acid side chain.
Properties: It’s a colorless liquid with a boiling point around 450 K.
Méthodes De Préparation
Synthetic Routes::
Hydroperoxidation: One method involves the hydroperoxidation of a suitable precursor. For instance, starting from , the hydroperoxide group is introduced.
Esterification: The esterification of the naphthalene carboxylic acid with the 2,2-dimethylbutanoic acid side chain yields the desired compound.
Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, optimizing yield and purity.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The hydroperoxy group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the pyran ring is possible.
Substitution: Substitution reactions may occur at various positions.
Hydrogen Peroxide (H₂O₂): Used for hydroperoxidation.
Catalysts: Transition metal catalysts facilitate reactions.
Solvents: Organic solvents like dichloromethane or ethyl acetate are common.
Hydroperoxide Derivatives: Formed during hydroperoxidation.
Reduced Forms: Result from reduction reactions.
Applications De Recherche Scientifique
Chemistry::
Synthetic Intermediates: Used in the synthesis of other compounds.
Functional Groups: Studied for their reactivity.
Antioxidant Properties: Due to the hydroperoxide group.
Biological Activity: Investigated for potential therapeutic effects.
Fine Chemicals: Used in specialty chemicals.
Pharmaceuticals: As building blocks for drug development.
Mécanisme D'action
The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanisms.
Comparaison Avec Des Composés Similaires
While 2,2-Dimethylbutanoic Acid stands out for its unique structure, it shares similarities with related compounds such as:
Butyric Acid: A simpler carboxylic acid.
Other Hydroperoxy Esters: Compounds with similar functional groups.
Propriétés
IUPAC Name |
[3-hydroperoxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQBCWWWLNSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)



![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)




![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)



